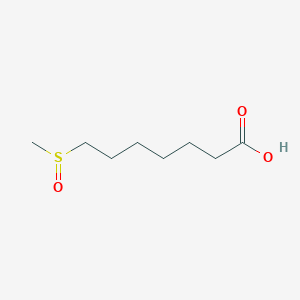
7-(Methanesulfinyl)heptanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(Methanesulfinyl)heptanoic acid is an organic compound that features a methanesulfinyl group attached to the seventh carbon of a heptanoic acid chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Methanesulfinyl)heptanoic acid can be achieved through several methods. One common approach involves the oxidation of heptanoic acid derivatives. For instance, methanesulfinyl chloride can be reacted with heptanoic acid under controlled conditions to yield the desired product . The reaction typically requires a low-temperature environment and the presence of a suitable solvent to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using advanced chemical reactors. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Safety measures are crucial due to the reactive nature of the intermediates involved.
Analyse Des Réactions Chimiques
Types of Reactions
7-(Methanesulfinyl)heptanoic acid undergoes various chemical reactions, including:
Oxidation: The methanesulfinyl group can be further oxidized to form methanesulfonyl derivatives.
Reduction: Reduction reactions can convert the methanesulfinyl group to a methanethiol group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanesulfinyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Acetone, dichloromethane, ethanol.
Major Products Formed
Oxidation: Methanesulfonyl heptanoic acid.
Reduction: 7-(Methanethiol)heptanoic acid.
Substitution: Various substituted heptanoic acids depending on the nucleophile used.
Applications De Recherche Scientifique
7-(Methanesulfinyl)heptanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 7-(Methanesulfinyl)heptanoic acid involves its interaction with specific molecular targets. The methanesulfinyl group can undergo redox reactions, influencing cellular oxidative stress pathways. Additionally, the compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Heptanoic Acid: A straight-chain alkyl carboxylic acid with similar structural features but lacking the methanesulfinyl group.
Methanesulfonic Acid: An organosulfuric acid with a similar sulfonyl group but different chain length and properties.
Uniqueness
7-(Methanesulfinyl)heptanoic acid is unique due to the presence of the methanesulfinyl group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other heptanoic acid derivatives and methanesulfonic acid, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
90275-87-9 |
|---|---|
Formule moléculaire |
C8H16O3S |
Poids moléculaire |
192.28 g/mol |
Nom IUPAC |
7-methylsulfinylheptanoic acid |
InChI |
InChI=1S/C8H16O3S/c1-12(11)7-5-3-2-4-6-8(9)10/h2-7H2,1H3,(H,9,10) |
Clé InChI |
KEBRAXGHBMFVRG-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)CCCCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


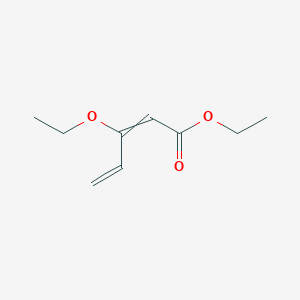
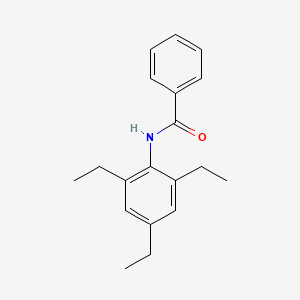
![2-(Hydroxymethyl)-7-phenyl-1,4-dioxaspiro[4.5]decan-7-ol](/img/structure/B14350361.png)
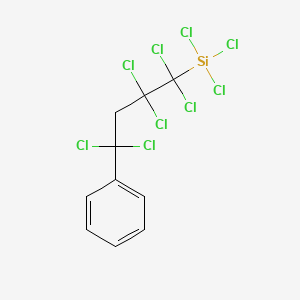


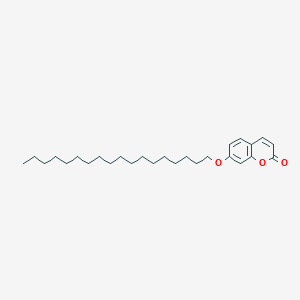

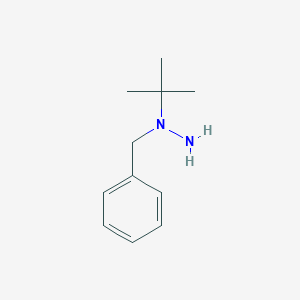

![5-Amino-4-methoxythieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B14350423.png)


![4-[2-Chloro-4-(dimethylamino)phenyl]-2-oxobut-3-enoic acid](/img/structure/B14350438.png)
